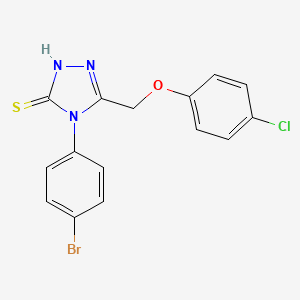
4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Synthesis and Biological Activities
Research has explored the synthesis and diverse biological activities of 1,2,4-triazole derivatives, including molecules structurally related to 4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol. These compounds have shown significant potential in various fields, notably in antimicrobial and antifungal applications, corrosion inhibition, and as anti-inflammatory agents.
Antimicrobial and Antifungal Properties : Several studies have synthesized novel triazole derivatives, assessing their antimicrobial and antifungal activities against a range of pathogens. Compounds related to 1,2,4-triazoles have been identified with good to moderate activities against test microorganisms, suggesting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2007); (Safonov & Panasenko, 2022).
Anti-inflammatory Applications : Research into fused and non-fused 1,2,4-triazoles has unveiled compounds with potent anti-inflammatory activities. These findings highlight the therapeutic potential of 1,2,4-triazole derivatives in treating inflammation-related disorders (El Shehry et al., 2010).
Corrosion Inhibition : The study of triazole derivatives in corrosion inhibition has revealed that certain compounds can significantly protect metals in acidic media. This suggests applications in industries where metal preservation is crucial (Gece & Bilgiç, 2012).
Molecular-Level Understanding and Synthesis Techniques
Molecular Structure Analysis : Investigations into the molecular structure of triazole derivatives, including X-ray diffraction and spectroscopic studies, have provided insights into their chemical behavior and interaction potentials. This molecular-level understanding is essential for the rational design of molecules with desired properties (Mirosław et al., 2015).
Innovative Synthesis Methods : Research has developed various synthesis methods for 1,2,4-triazole derivatives, enabling the production of compounds with specific characteristics and functionalities. These methods are pivotal for advancing the application of triazole derivatives in pharmaceuticals, materials science, and corrosion inhibition (Kaldrikyan et al., 2016).
properties
IUPAC Name |
4-(4-bromophenyl)-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3OS/c16-10-1-5-12(6-2-10)20-14(18-19-15(20)22)9-21-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCPKPRXOSFOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

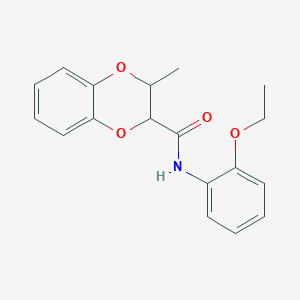
![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2904663.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2904667.png)
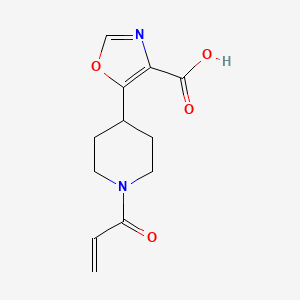
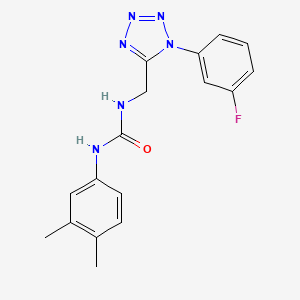
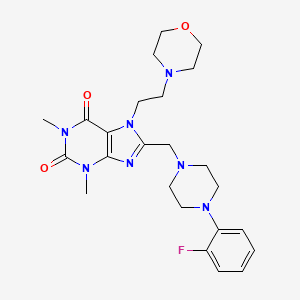
![7-[(2,4-Dichlorophenyl)methyl]-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2904673.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2904674.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B2904677.png)
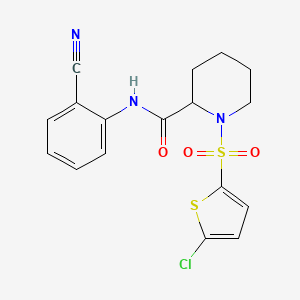
![Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2904680.png)

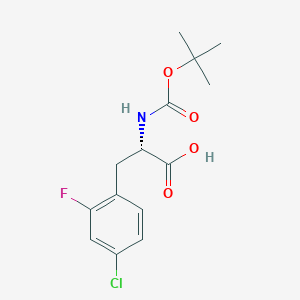
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2904684.png)